A Methodological Guide to Assessing the Thermodynamic Stability of 2-(2-Amino-6-chloromethylanilino)-1-ethanol
A Methodological Guide to Assessing the Thermodynamic Stability of 2-(2-Amino-6-chloromethylanilino)-1-ethanol
Disclaimer: The compound 2-(2-Amino-6-chloromethylanilino)-1-ethanol is not prominently described in publicly accessible scientific literature. This guide, therefore, presents a comprehensive, first-principles-based framework that a researcher, scientist, or drug development professional would employ to characterize the thermodynamic stability of this, or a structurally similar, novel chemical entity. All data and specific degradation products discussed are illustrative.
Section 1: Introduction and Structural Considerations
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates shelf-life, informs formulation strategies, and is a critical component of regulatory submissions.[1][2] Understanding how a molecule behaves under various environmental stressors is paramount to ensuring its safety, quality, and efficacy.[2][3]
The subject of this guide, 2-(2-Amino-6-chloromethylanilino)-1-ethanol, possesses several functional groups that suggest potential stability challenges. Based on its nomenclature, the postulated structure contains:
-
An aniline core , which can be susceptible to oxidation.
-
A primary amine (-NH2) , a nucleophilic site prone to reactions and degradation.
-
A benzylic chloromethyl group (-CH2Cl) , a reactive electrophilic center susceptible to nucleophilic substitution and elimination reactions.[4]
-
A secondary amine and a primary alcohol (-OH) , which can participate in various degradation pathways, including oxidation and cyclization.
The inherent reactivity of the chloromethyl group, in particular, makes it a valuable synthetic handle but also a potential liability for the molecule's intrinsic stability.[4] This guide outlines a systematic approach to quantify these liabilities and establish a comprehensive stability profile.
Section 2: Predictive Assessment of Degradation
Before embarking on extensive laboratory work, in silico tools can provide valuable, early insights into potential degradation pathways.[5] These computational models use knowledge-based systems and quantum chemistry principles to identify the most labile parts of a molecule.[5][6]
Software such as Zeneth or similar platforms can predict degradation products based on functional group reactivity under various stress conditions (e.g., hydrolysis, oxidation).[5][7][8] For our target molecule, a computational analysis might predict:
-
Hydrolysis: The chloromethyl group is a prime candidate for hydrolysis, yielding a hydroxymethyl derivative.
-
Oxidation: The aniline ring and secondary amine are susceptible to oxidation, potentially forming N-oxides or colored polymeric impurities.
-
Intramolecular Cyclization: The proximate amino and chloromethyl groups could facilitate an intramolecular nucleophilic substitution to form a six-membered heterocyclic ring system, a common degradation pathway for such structures.
These predictions are invaluable for guiding the development of stability-indicating analytical methods, as they provide a list of potential degradants to monitor.[6]
Section 3: Experimental Determination of Thermodynamic Properties
Thermal analysis techniques are essential for characterizing the solid-state properties and thermal stability of a compound. The two primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[9][10][11][12][13][14]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][11][14] This technique provides critical information on melting point, purity, and polymorphism—the ability of a solid to exist in multiple crystalline forms.[9][15] Different polymorphs can have significantly different stabilities and bioavailabilities.[15]
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Amino-6-chloromethylanilino)-1-ethanol into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).
-
Data Analysis: The resulting thermogram is analyzed for thermal events. An endotherm typically represents melting, while an exotherm can indicate decomposition or a polymorphic transition.[15]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][12][13][16][17] It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of residual solvents or water.[10][12][13]
-
Sample Preparation: Place 5-10 mg of the sample onto a high-precision microbalance within the TGA furnace.[10]
-
Instrument Setup: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation during the initial heating phase.[10]
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond the expected decomposition point.
-
Data Analysis: The TGA curve plots mass loss (%) versus temperature. A sharp drop in mass indicates the onset of thermal decomposition.[10][13]
Data Presentation: Illustrative Thermal Analysis Data
| Parameter | Result | Interpretation |
| DSC Melting Point (Tonset) | 145.2 °C | Indicates the temperature at which melting begins. A sharp peak suggests high purity. |
| DSC Heat of Fusion (ΔHf) | 85.3 J/g | Energy required to melt the solid; characteristic of the crystalline form. |
| TGA Onset of Decomposition (Td) | 195.8 °C | The temperature at which significant mass loss due to decomposition begins. |
| Mass Loss at 105 °C | < 0.1% | Suggests the absence of significant residual water or volatile solvents. |
Section 4: Forced Degradation (Stress Testing) Studies
Forced degradation studies are the cornerstone of stability testing, designed to deliberately degrade the sample to identify potential degradation products and pathways.[18][19][20] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that analytical methods are "stability-indicating."[18] The goal is typically to achieve 5-20% degradation of the active ingredient.[18][21]
Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Step-by-Step Methodologies
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application: Treat separate aliquots with 0.1 M HCl (acid) and 0.1 M NaOH (base). Maintain the samples at an elevated temperature (e.g., 60-80°C) and collect time points (e.g., 2, 4, 8, 24 hours).[22]
-
Neutralization: Before analysis, neutralize the samples to halt the degradation reaction.
-
Analysis: Analyze by a stability-indicating HPLC method.
-
Preparation: Prepare a 1 mg/mL solution of the compound.
-
Stress Application: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature, protected from light.
-
Analysis: Monitor the reaction over time by HPLC until target degradation is achieved.
-
Thermal: Expose the solid API to dry heat (e.g., 80°C) in a stability chamber.[22]
-
Photolytic: Expose the solid and solution samples to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[22]
-
Analysis: Dissolve the solid samples and analyze both solid and solution samples by HPLC at appropriate time points.
Potential Degradation Pathways
Based on the forced degradation results, specific degradation pathways can be elucidated. The following diagram illustrates plausible pathways for 2-(2-Amino-6-chloromethylanilino)-1-ethanol.
Section 5: Conclusion and Strategic Implications
A thorough investigation of the thermodynamic stability of 2-(2-Amino-6-chloromethylanilino)-1-ethanol, following the framework outlined, provides a robust foundation for its development. The combination of predictive modeling, thermal analysis, and forced degradation studies allows for a comprehensive understanding of the molecule's intrinsic stability.[6][9][18]
Key findings from such a study would directly influence:
-
Formulation Development: Identifying liabilities (e.g., sensitivity to oxidation or hydrolysis) guides the selection of appropriate excipients and packaging to protect the drug product.[9]
-
Process Chemistry: Understanding thermal instability can inform decisions on purification and drying conditions to prevent degradant formation.
-
Regulatory Submissions: The complete stability package, including degradation pathways and validated analytical methods, is a non-negotiable component of any regulatory filing.[18][19]
By systematically characterizing the stability profile, researchers can mitigate risks early in the development process, ensuring the delivery of a safe, stable, and effective therapeutic agent.
References
- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Vertex AI Search.
- In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth.
- Differential Scanning Calorimetry (DSC Analysis): Key Applications.
- In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study.
- Thermogravimetric Analysis (TGA) in Drug Development. PharmaGuru.
- Applications of Differential Scanning Calorimetry (DSC) Analysis.
- In silico prediction of pharmaceutical degradation pathways: a benchmarking study. Organic Process Research & Development.
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
- Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
- Thermogravimetric Analysis (TGA)
- Differential Scanning Calorimetry. Coriolis Pharma.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Thermogravimetric analysis - Pharmaceutical analysis. Slideshare.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
- Forced Degradation Study as per ICH Guidelines | Wh
- Computational Framework for Predictive Biodegrad
- What is TGA Analysis? Principles and Applications.
- Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. Medium.
- How to Conduct Stability Studies for Small Molecule Drugs. LinkedIn.
- Thermodynamic Studies for Drug Design and Screening. PMC.
- Chloromethyl group. Wikipedia.
- Chloromethyl: compounds, synthesis and safety. Chempanda.
- 2-Anilinoethanol. ChemicalBook.
- 2-Anilinoethanol CAS#: 122-98-5. ChemicalBook.
- 2-Anilinoethanol 122-98-5 wiki. Guidechem.
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH.
- 2-Anilinoethanol Cas 122-98-5. Haihang Industry.
- 2-Anilinoethanol CAS 122-98-5 Suppliers, Manufacturers, Factory - Wholesale Price. LookChem.
- Stability testing of existing active substances and related finished products. European Medicines Agency.
- Chloromethylation as a functionalisation pathway for metal–organic frameworks. CrystEngComm.
- 2-(2-Amino-6-chlorophenyl)ethanol. Sigma-Aldrich.
- Drug stability testing 101. Thermo Fisher Scientific.
- Protective Groups. Organic Chemistry Portal.
Sources
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study [academia.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. quercus.be [quercus.be]
- 10. pharmaguru.co [pharmaguru.co]
- 11. resolvemass.ca [resolvemass.ca]
- 12. veeprho.com [veeprho.com]
- 13. aurigaresearch.com [aurigaresearch.com]
- 14. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 15. tainstruments.com [tainstruments.com]
- 16. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. resolvemass.ca [resolvemass.ca]
- 19. biopharminternational.com [biopharminternational.com]
- 20. biopharmaspec.com [biopharmaspec.com]
- 21. youtube.com [youtube.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
